![molecular formula C27H26O9 B14384841 Acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate CAS No. 88101-49-9](/img/structure/B14384841.png)
Acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate is a complex organic compound that features a unique anthracene derivative structure This compound is characterized by the presence of acetic acid and a phenyl group substituted with dihydroxy and methoxy groups on an anthracene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate typically involves multi-step organic reactions. One common method is the esterification of 4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the anthracene moiety can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of phenolic derivatives with different substituents.
Aplicaciones Científicas De Investigación
Acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant properties due to the presence of dihydroxy groups.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its anthracene backbone.
Mecanismo De Acción
The mechanism of action of acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate involves its interaction with molecular targets such as enzymes and receptors. The dihydroxy groups can participate in redox reactions, potentially modulating oxidative stress pathways. The anthracene moiety may intercalate with DNA, affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl acetate: An ester of phenol and acetic acid, used in the production of fragrances and as a solvent.
Anthraquinone: A derivative of anthracene, used in the production of dyes and as an intermediate in organic synthesis.
4-Hydroxyphenylacetic acid: A phenolic compound with antioxidant properties.
Uniqueness
Acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate is unique due to its combination of anthracene, phenyl, and acetic acid moieties, which confer distinct chemical and biological properties
Propiedades
Número CAS |
88101-49-9 |
|---|---|
Fórmula molecular |
C27H26O9 |
Peso molecular |
494.5 g/mol |
Nombre IUPAC |
acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate |
InChI |
InChI=1S/C23H18O5.2C2H4O2/c1-13(24)28-15-9-7-14(8-10-15)22-16-5-3-4-6-17(16)23(26)19-11-20(25)21(27-2)12-18(19)22;2*1-2(3)4/h3-12,25-26H,1-2H3;2*1H3,(H,3,4) |
Clave InChI |
JYHUZKTUDKSPHD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.CC(=O)OC1=CC=C(C=C1)C2=C3C=C(C(=CC3=C(C4=CC=CC=C42)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine](/img/structure/B14384766.png)
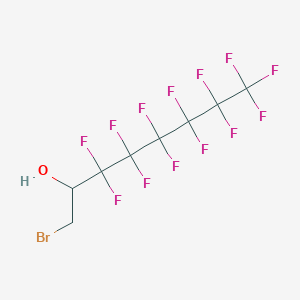
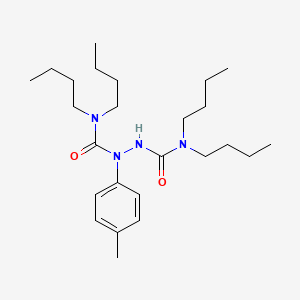

![2-{Phenyl[(trimethylsilyl)oxy]amino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14384782.png)

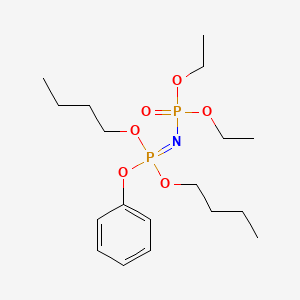

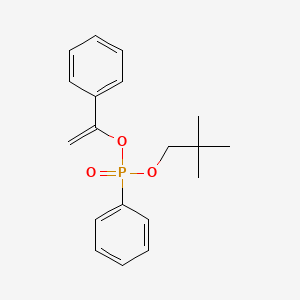
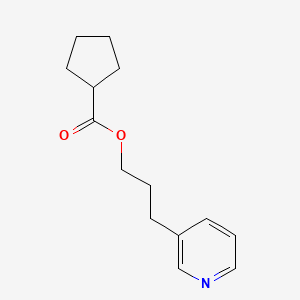
![Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14384810.png)

![[Alumanetriyltri(ethyne-2,1-diyl)]tris(trimethylsilane)](/img/structure/B14384830.png)
